N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA
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Overview
Description
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a nitrophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Introduction of the chlorine and methyl groups: Chlorine and methyl groups are introduced through electrophilic substitution reactions.
Coupling with the nitrophenyl group: The nitrophenyl group is coupled to the pyrazole ring using a suitable coupling reagent.
Formation of the thiourea moiety: The final step involves the reaction of the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products
Scientific Research Applications
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with cellular receptors: Modulating receptor activity and signaling pathways.
Altering gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-methylphenyl}thiourea: Similar structure with a methyl group instead of a nitro group.
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-aminophenyl}thiourea: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N’-{4-nitrophenyl}thiourea is unique due to the presence of both the nitrophenyl and thiourea moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12ClN5O3S |
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Molecular Weight |
353.78g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(4-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3S/c1-7-10(14)11(18(2)17-7)12(20)16-13(23)15-8-3-5-9(6-4-8)19(21)22/h3-6H,1-2H3,(H2,15,16,20,23) |
InChI Key |
UKPVEHDSFDPUMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
4 [ug/mL] |
Origin of Product |
United States |
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